21-Chlorodanazol
CAS No.: 121565-23-9
Cat. No.: VC20833371
Molecular Formula: C22H26ClNO2
Molecular Weight: 371.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121565-23-9 |
---|---|
Molecular Formula | C22H26ClNO2 |
Molecular Weight | 371.9 g/mol |
IUPAC Name | (1S,2R,13R,14S,17S,18S)-17-(2-chloroethynyl)-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |
Standard InChI | InChI=1S/C22H26ClNO2/c1-20-12-14-13-24-26-19(14)11-15(20)3-4-16-17(20)5-7-21(2)18(16)6-8-22(21,25)9-10-23/h11,13,16-18,25H,3-8,12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1 |
Standard InChI Key | HJKQEKJFOUTKGJ-WNHSNXHDSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CCl)O)CCC4=CC5=C(C[C@]34C)C=NO5 |
SMILES | CC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC5=C(CC34C)C=NO5 |
Canonical SMILES | CC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC5=C(CC34C)C=NO5 |
Introduction
Structural Characteristics and Chemical Identity
Chemical Identification
21-Chlorodanazol is identified by the Chemical Abstracts Service (CAS) registry number 121565-23-9. As a synthetic steroid derivative, it belongs to the family of modified androgenic compounds with specific structural modifications that alter its pharmacological profile.
Molecular Structure
The compound is structurally derived from danazol, which itself has the molecular formula C22H27NO2 . 21-Chlorodanazol features a chlorine atom substituted at the 21st position of the danazol backbone. This strategic halogenation represents a significant modification to the parent compound's structure, affecting its binding properties and biological activities.
Relationship to Danazol
Danazol, the parent compound, is classified as an isoxazole derivative of testosterone with established applications in reproductive medicine . The parent compound has been used clinically for conditions including endometriosis and hereditary angioedema. The addition of a chlorine atom at position 21 in 21-Chlorodanazol represents a targeted structural modification designed to alter the pharmacological profile while maintaining the core steroid scaffold.
Pharmacological Properties
Receptor Binding Profile
Research into 21-Chlorodanazol has revealed distinctive receptor binding characteristics. Notably, the compound demonstrates reduced progesterone receptor (PR) binding affinity compared to the parent compound danazol. This modified binding profile suggests potential applications in conditions where selective receptor targeting is beneficial.
Hormonal Activity
While danazol is recognized as an inhibitor of gonadotropin secretion and steroidogenesis, 21-Chlorodanazol appears to retain some of these properties but with a modified profile. The chlorination at position 21 creates alterations in its interaction with hormonal receptors, potentially offering selective advantages in specific clinical scenarios.
Experimental Findings
In preclinical investigations, 21-Chlorodanazol has demonstrated significant efficacy in terminating early pregnancy in Sprague-Dawley rat models. This finding suggests potential applications in reproductive medicine, though with a possibly different mechanism than established compounds in this field.
Comparative Analysis with Related Compounds
Structural Analogues
21-Chlorodanazol was synthesized alongside its Δ6-analogue (21-chloro-6-dehydrodanazol), demonstrating the systematic exploration of structure-activity relationships within this chemical series. This parallel development suggests a deliberate medicinal chemistry approach to optimizing the pharmacological properties of the danazol scaffold.
Physical and Chemical Properties
Stability Profile
The stability profile of chlorinated steroids requires careful consideration in both storage and experimental conditions. For research applications involving 21-Chlorodanazol, stability testing under various storage conditions would be essential to ensure experimental reproducibility and reliability of results.
Research Methodologies
Analytical Methods
For compounds like 21-Chlorodanazol, comprehensive analytical characterization is essential to confirm structural integrity and purity. Standard methods would likely include nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry to confirm both structure and purity levels.
Current Research Status
Published Findings
The available literature on 21-Chlorodanazol remains limited, suggesting this compound may be in relatively early stages of investigation. The documented findings focus primarily on its structural characterization and preliminary biological activity in preclinical models.
Research Gaps
Significant knowledge gaps exist regarding the comprehensive pharmacological profile, toxicology, and potential therapeutic applications of 21-Chlorodanazol. These areas represent opportunities for future research to more fully characterize this modified steroid derivative.
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